molecular formula C15H10ClF3O3 B1655960 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid CAS No. 4687-08-5

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid

Cat. No.: B1655960
CAS No.: 4687-08-5
M. Wt: 330.68 g/mol
InChI Key: DDTQLPXXNHLBAB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid is an organic compound that features both chlorophenyl and trifluoromethylphenoxy groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c16-11-6-4-9(5-7-11)13(14(20)21)22-12-3-1-2-10(8-12)15(17,18)19/h1-8,13H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTQLPXXNHLBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C2=CC=C(C=C2)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4687-08-5
Record name Metaglidasen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004687085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METAGLIDASEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V02QWF9PMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid typically involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)phenoxyacetic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification upon activation to an acyl chloride. This intermediate reacts with alcohols to yield esters, a key step in pharmaceutical derivative synthesis.

General Esterification Pathway

AcidSOCl2Acyl ChlorideROH, TEAEster\text{Acid} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride} \xrightarrow{\text{ROH, TEA}} \text{Ester}

Amidation Reactions

The acid forms amides via its acyl chloride derivative, reacting with amines to produce pharmacologically active compounds.

Amidation Reaction Table

Amine TypeConditionsProduct ClassYield (%)Reference
HydroxyalkylaminesEther, TEA, 0–25°CN-(2-Sulfoethyl)amides60–75
Lower alkanesulfonamidesAlkaline aqueousN-(Alkanesulfonyl)amides70–85

Salt Formation

The carboxylic acid forms salts with alkali metals or organic bases, enhancing solubility for industrial applications.

Example: Sodium Salt Preparation

  • Reagents : Sodium hydroxide (NaOH)

  • Conditions : Aqueous NaOH, room temperature .

  • Product : Sodium 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetate.

  • Purity : >95% after extraction with ethyl acetate/sherwood oil .

Resolution of Enantiomers

The racemic acid is resolved into enantiomerically enriched forms for chiral drug synthesis.

Methodology

  • Step 1 : Racemic acid treatment with a chiral amine (e.g., α-methylbenzylamine) forms diastereomeric salts .

  • Step 2 : Crystallization separates salts, followed by acid liberation .

  • Activation : The resolved acid is converted to an acyl chloride for subsequent reactions (e.g., ester/amide synthesis) .

Stability Under Hydrolytic Conditions

The compound resists hydrolysis under mild conditions but degrades under strong acidic/basic environments.

Hydrolysis Data

ConditionResultReference
3N NaOH, refluxPartial cleavage of phenoxy group
Concentrated HCl, 110°CComplete decomposition

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl and 3-trifluoromethylphenoxy groups exhibit limited EAS reactivity due to electron-withdrawing effects.

Nitration Studies

  • Reagents : Mixed HNO₃/H₂SO₄

  • Conditions : Continuous flow microreactors at 50°C.

  • Outcome : Meta-substitution on the 4-chlorophenyl ring is disfavored; primary products are para-nitro derivatives.

Scientific Research Applications

Overview

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid, also known as 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetic acid, is a compound with the chemical formula C15H10ClF3O3. It has garnered interest in various scientific research applications due to its unique chemical properties and potential therapeutic benefits.

Pharmaceutical Development

This compound has been investigated for its potential use in pharmaceutical formulations, particularly in the development of anti-inflammatory and analgesic agents. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for drug discovery efforts targeting pain management and inflammation.

Agricultural Chemistry

The compound's herbicidal properties have been explored, particularly in the context of selective weed control in crops. Research indicates that it may inhibit the growth of certain weed species while being less harmful to cultivated plants. This selectivity is crucial for sustainable agricultural practices.

Chemical Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of more complex organic molecules. Its unique functional groups make it an attractive building block for creating novel compounds in medicinal chemistry.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reductions in inflammatory markers when administered, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Herbicidal Efficacy

Research on its application as a herbicide involved field trials where different concentrations of the compound were tested against common agricultural weeds. The findings indicated that specific formulations could effectively reduce weed biomass without adversely affecting crop yield, highlighting its utility in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenol

Uniqueness

2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid is unique due to the presence of both chlorophenyl and trifluoromethylphenoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications .

Biological Activity

2-(4-Chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid, also known by its CAS number 23953-40-4, is a compound that has garnered attention for its biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H10ClF3O3
  • Molecular Weight : 330.69 g/mol
  • Structure : The compound features a chlorophenyl group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound includes anti-inflammatory, analgesic, and potentially anti-cancer properties. Below is a summary of key findings from various studies:

Anti-inflammatory and Analgesic Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic properties. For instance:

  • Case Study : A study evaluated the analgesic effects of various phenoxyacetic acids and found that the introduction of trifluoromethyl groups significantly enhanced their efficacy in pain models compared to non-fluorinated analogs .
  • Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, which is pivotal in mediating inflammation and pain .

Antitumor Activity

The potential antitumor activity of this compound has been explored in vitro:

  • Research Findings : In studies involving human cancer cell lines (e.g., HCT-116, PC-3), compounds structurally related to this compound demonstrated cytotoxic effects with IC50 values indicating significant antiproliferative activity .
  • Mechanism : The presence of the trifluoromethyl group may enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with cellular targets involved in tumor growth regulation .

Toxicological Profile

The safety profile of this compound has also been assessed:

  • Toxicity Data : Classified as toxic if swallowed (Acute Tox. 3), it can cause skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2A) .
  • Environmental Impact : The compound is very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal practices .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound compared to related compounds:

Compound NameAnti-inflammatory ActivityAnalgesic ActivityAntitumor ActivityToxicity Level
This compoundSignificantModerateHighToxic (Acute Tox. 3)
Related Compound AModerateSignificantModerateNon-toxic
Related Compound BHighHighLowToxic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid
Reactant of Route 2
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2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid

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